molecular formula C5H10N2O B8480476 3-Formamidopyrrolidine

3-Formamidopyrrolidine

Cat. No.: B8480476
M. Wt: 114.15 g/mol
InChI Key: LCTPALUDPJSACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formamidopyrrolidine is a pyrrolidine derivative featuring a formamide (-NHCHO) substituent at the 3-position of the five-membered saturated ring. Pyrrolidines are nitrogen-containing heterocycles widely utilized in medicinal chemistry due to their structural similarity to natural alkaloids and neurotransmitters.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-pyrrolidin-3-ylformamide

InChI

InChI=1S/C5H10N2O/c8-4-7-5-1-2-6-3-5/h4-6H,1-3H2,(H,7,8)

InChI Key

LCTPALUDPJSACE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Pyrrolidine Derivatives
Compound Substituent Molecular Formula Molecular Weight Key Features References
3-Formamidopyrrolidine -NHCHO (formamide) C₅H₁₀N₂O 114.15 Hydrogen-bond donor/acceptor, polar -
(3R)-(+)-3-(Dimethylamino)pyrrolidine -N(CH₃)₂ (dimethylamino) C₆H₁₄N₂ 114.19 Chiral, basic, used in chiral synthesis
(S)-2-(3-Fluorophenyl)pyrrolidine HCl -C₆H₄F (aryl) C₁₀H₁₁FN·HCl 215.66 Aromatic, lipophilic, electron-withdrawing
3-(2-Bromophenyl)pyrrolidine -C₆H₄Br (aryl) C₁₀H₁₂BrN 226.12 Steric bulk, halogenated

Key Observations :

  • Aryl-substituted analogs (e.g., 3-fluorophenyl or bromophenyl derivatives) exhibit reduced solubility due to lipophilic aromatic rings but improved metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Properties Comparison
Compound Boiling Point (°C) Solubility Stability
This compound Not reported High (polar solvents) Hygroscopic?
(3R)-(+)-3-(Dimethylamino)pyrrolidine 166 Moderate (water) Stable at RT
(S)-2-(3-Fluorophenyl)pyrrolidine HCl Not reported Low (organic solvents) HCl salt enhances stability

Key Observations :

  • The formamide group in this compound likely increases water solubility compared to aryl-substituted analogs but may require controlled storage to prevent hydrolysis.
  • The dimethylamino derivative’s higher boiling point (166°C) reflects its lower polarity compared to the formamide analog .

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